molecular formula C9H17N3 B12825211 N-Ethyl-4-(1H-imidazol-4-yl)butan-1-amine

N-Ethyl-4-(1H-imidazol-4-yl)butan-1-amine

Cat. No.: B12825211
M. Wt: 167.25 g/mol
InChI Key: KIDYDIXDUYDRBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethyl-4-(1H-imidazol-4-yl)butan-1-amine is a compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This particular compound features an ethyl group attached to the nitrogen atom and a butan-1-amine chain linked to the imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-4-(1H-imidazol-4-yl)butan-1-amine typically involves the cyclization of amido-nitriles or the use of N-heterocyclic carbenes (NHC) as catalysts. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production of imidazole derivatives often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-4-(1H-imidazol-4-yl)butan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the imidazole ring .

Major Products Formed

The major products formed from these reactions include imidazole N-oxides, dihydroimidazole derivatives, and various substituted imidazole compounds. These products have diverse applications in pharmaceuticals and other industries .

Scientific Research Applications

N-Ethyl-4-(1H-imidazol-4-yl)butan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex imidazole derivatives.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Imidazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound is being investigated for its potential therapeutic applications.

    Industry: It is used in the production of agrochemicals, dyes, and other functional materials

Mechanism of Action

The mechanism of action of N-Ethyl-4-(1H-imidazol-4-yl)butan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can interact with nucleic acids and proteins, affecting various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Ethyl-4-(1H-imidazol-4-yl)butan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group on the nitrogen atom and the butan-1-amine chain enhances its solubility and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H17N3

Molecular Weight

167.25 g/mol

IUPAC Name

N-ethyl-4-(1H-imidazol-5-yl)butan-1-amine

InChI

InChI=1S/C9H17N3/c1-2-10-6-4-3-5-9-7-11-8-12-9/h7-8,10H,2-6H2,1H3,(H,11,12)

InChI Key

KIDYDIXDUYDRBZ-UHFFFAOYSA-N

Canonical SMILES

CCNCCCCC1=CN=CN1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.